molecular formula C12H17ClN2 B2828857 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 172896-29-6

2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No. B2828857
CAS RN: 172896-29-6
M. Wt: 224.73
InChI Key: HYNOHCJIDZTQLB-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in various fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

Indole derivatives can be synthesized in a variety of ways, and researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Physically, indoles are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride”, have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory properties . This makes “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties, making them potential candidates for cancer treatment .

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This suggests that “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” could be used in the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . For instance, DPIE, a compound similar to “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride”, has been reported to increase IL-6 and IL-8 production, which are important in the immune response against Mycobacterium tuberculosis .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that “2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” could be used in the development of new antioxidant agents .

Mechanism of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on their specific structures and uses. For example, some indole derivatives used in research may have hazard statements such as H301 - H315 - H318 - H335 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(1,5-dimethylindol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2;/h3-4,7-8H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNOHCJIDZTQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride

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